molecular formula C17H19ClF3N3O3 B12397708 Fleroxacin-d3 (hydrochloride)

Fleroxacin-d3 (hydrochloride)

Cat. No.: B12397708
M. Wt: 408.8 g/mol
InChI Key: HKFZCDVQUWJWNB-NIIDSAIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fleroxacin-d3 (hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Fleroxacin molecule. The synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the presence of specific catalysts and under controlled reaction conditions .

Industrial Production Methods

The industrial production of Fleroxacin-d3 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. The reaction conditions are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fleroxacin-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Mechanism of Action

Fleroxacin-d3 (hydrochloride) exerts its effects by inhibiting the DNA-supercoiling activity of DNA gyrase and DNA topoisomerase II. These enzymes are essential for bacterial DNA replication, transcription, repair, strand supercoiling repair, and recombination. The inhibition of these enzymes leads to cell death, making the compound effective against a wide range of bacterial species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fleroxacin-d3 (hydrochloride) is unique due to the incorporation of deuterium, which enhances its stability and allows for precise quantitation in scientific research. This deuterium labeling distinguishes it from other fluoroquinolones and makes it particularly valuable in drug development studies .

Properties

Molecular Formula

C17H19ClF3N3O3

Molecular Weight

408.8 g/mol

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C17H18F3N3O3.ClH/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26;/h8-9H,2-7H2,1H3,(H,25,26);1H/i1D3;

InChI Key

HKFZCDVQUWJWNB-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F.Cl

Origin of Product

United States

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